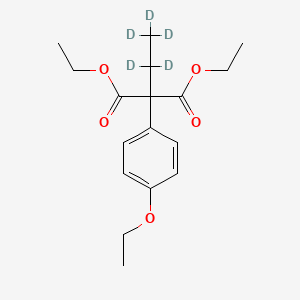

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate typically involves the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate typically involves the alkylation of diethyl malonate. The compound can undergo various reactions such as:

- Malonic Ester Synthesis : This method allows for the formation of substituted acetic acids through the alkylation of the carbanion formed from diethyl malonate .

- Claisen Condensation : The compound can participate in Claisen condensations, avoiding unwanted self-condensation reactions due to its structural characteristics .

- Bromination : It can be brominated at the alpha position, which is useful for further synthetic modifications .

Medicinal Chemistry

This compound has potential applications in drug development. The compound can serve as a precursor for synthesizing bioactive molecules, including:

- Anticonvulsant Agents : The compound's derivatives may contribute to the synthesis of anticonvulsants similar to vigabatrin.

- Anti-inflammatory Drugs : Its structure allows modifications that could lead to new anti-inflammatory agents, potentially useful in treating conditions like arthritis.

Isotope Labeling in Metabolic Studies

The deuterated ethyl group in this compound makes it an excellent candidate for metabolic studies. Researchers utilize this compound to trace metabolic pathways and understand the kinetics of drug metabolism in biological systems. The isotopic labeling helps in distinguishing between natural and synthetic pathways during analysis.

Material Science

In materials science, this compound can be used to develop new polymers or materials with specific properties. Its ability to participate in radical polymerization reactions opens avenues for creating degradable polymers that are environmentally friendly .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticonvulsants | Potential for new therapeutic agents |

| Isotope Labeling | Metabolic pathway tracing | Enhanced understanding of drug metabolism |

| Material Science | Development of degradable polymers | Environmentally sustainable materials |

Case Study 1: Synthesis of Anticonvulsants

Research has demonstrated that derivatives of this compound can be modified to create compounds with anticonvulsant properties. These studies highlight the compound's versatility in medicinal chemistry and its potential role in developing effective treatments for epilepsy.

Case Study 2: Metabolic Pathway Analysis

A study utilized this compound as a tracer in metabolic experiments involving liver microsomes. The results indicated significant insights into the metabolic pathways of certain pharmaceuticals, showcasing how isotopic labeling can aid in drug development processes.

Wirkmechanismus

The mechanism of action of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

Ethyl 4-ethoxyphenylacetate: A related compound with similar functional groups but different reactivity.

Diethyl 4-hydroxyphenylmalonate: Another derivative of malonic acid with a hydroxyl group instead of an ethoxy group.

Uniqueness

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate is unique due to its deuterated ethyl group, which makes it particularly useful in isotopic labeling studies and mass spectrometry . This feature distinguishes it from other similar compounds and enhances its utility in research applications .

Biologische Aktivität

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, a deuterated derivative of diethyl malonate, has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure:

- Molecular Formula: C17H24O5

- Molecular Weight: 313.40 g/mol

- CAS Number: 1189708-84-6

This compound is synthesized through the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The deuterated ethyl group makes it particularly useful for isotopic labeling studies and mass spectrometry applications .

The compound exhibits diverse biological activities through its interaction with various molecular targets. It can act as an inhibitor or activator of enzymes, depending on the specific functional groups present in its structure. This dual functionality allows it to play a role in modulating biochemical pathways relevant to drug development and therapeutic interventions.

Applications in Research

-

Proteomics Research:

This compound is utilized to study protein interactions and functions. Its isotopic labeling capability enhances the sensitivity and accuracy of proteomic analyses, allowing researchers to track protein dynamics in complex biological systems. -

Medicinal Chemistry:

The compound serves as a precursor in synthesizing pharmaceutical compounds. Its structural features facilitate the creation of biologically active molecules, making it valuable in drug discovery processes. -

Organic Synthesis:

It is employed as a building block for various organic synthesis reactions, including oxidation, reduction, and substitution reactions. This versatility contributes to its importance in developing new chemical entities.

Case Study 1: Inhibition Studies

In a study examining enzyme inhibition, this compound was tested against a panel of protein kinases. The results indicated that the compound selectively inhibited certain kinases at micromolar concentrations, demonstrating potential as a therapeutic agent for conditions involving aberrant kinase activity .

Case Study 2: Proteomic Applications

A proteomics study utilized this compound to label proteins in cancer cell lines. The labeled proteins were analyzed using mass spectrometry, revealing insights into protein expression changes associated with cancer progression. The use of deuterated compounds improved the resolution and identification of low-abundance proteins .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Deuterated ester | Enzyme inhibition, proteomics applications |

| Diethyl malonate | Simple ester | Used primarily as a building block in organic synthesis |

| Ethyl 4-ethoxyphenylacetate | Related ester | Limited biological activity compared to diethyl derivative |

| Diethyl 4-hydroxyphenylmalonate | Hydroxyl derivative | Exhibits different reactivity patterns |

Eigenschaften

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYAJCZEUGCPEH-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661922 | |

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189708-84-6 | |

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.